Cas no 2229243-41-6 (5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine)

5-(1-Benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine is a heterocyclic compound featuring a benzyl-substituted pyrazole core linked to an imidazole-2-amine moiety. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing biologically active molecules. The presence of both pyrazole and imidazole rings offers versatile binding interactions, making it a candidate for targeting enzymes or receptors. Its amine functionality further enhances reactivity, enabling derivatization for structure-activity relationship studies. The compound's stability and synthetic accessibility contribute to its appeal in drug discovery applications. Careful handling is advised due to the reactive nature of its functional groups.
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine structure
2229243-41-6 structure
商品名:5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
CAS番号:2229243-41-6
MF:C13H13N5
メガワット:239.275821447372
CID:5910074
PubChem ID:165650036

5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
    • EN300-1880648
    • 2229243-41-6
    • インチ: 1S/C13H13N5/c14-13-15-7-12(17-13)11-6-16-18(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H3,14,15,17)
    • InChIKey: BSBVDDQPQAMIAB-UHFFFAOYSA-N
    • ほほえんだ: N1(C=C(C=N1)C1=CN=C(N)N1)CC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 239.11709544g/mol
  • どういたいしつりょう: 239.11709544g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 72.5Ų

5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1880648-0.25g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
0.25g
$1104.0 2023-09-18
Enamine
EN300-1880648-1.0g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
1g
$1500.0 2023-06-02
Enamine
EN300-1880648-10.0g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
10g
$6450.0 2023-06-02
Enamine
EN300-1880648-0.5g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
0.5g
$1152.0 2023-09-18
Enamine
EN300-1880648-0.1g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
0.1g
$1056.0 2023-09-18
Enamine
EN300-1880648-2.5g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
2.5g
$2351.0 2023-09-18
Enamine
EN300-1880648-10g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
10g
$5159.0 2023-09-18
Enamine
EN300-1880648-1g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
1g
$1200.0 2023-09-18
Enamine
EN300-1880648-5g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
5g
$3479.0 2023-09-18
Enamine
EN300-1880648-5.0g
5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine
2229243-41-6
5g
$4349.0 2023-06-02

5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine 関連文献

5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amineに関する追加情報

5-(1-Benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine (CAS No. 2229243-41-6): A Comprehensive Overview

5-(1-Benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine (CAS No. 2229243-41-6) is a specialized organic compound with a unique molecular structure that combines a benzyl-substituted pyrazole and an imidazole-2-amine moiety. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential as a kinase inhibitor scaffold and its relevance in drug discovery programs targeting various diseases.

The molecular formula of 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine is C13H13N5, with a molecular weight of 239.28 g/mol. Its structural features make it particularly interesting for medicinal chemistry applications, especially in the development of small-molecule therapeutics. Researchers have explored its potential in modulating protein-protein interactions and as a building block for more complex heterocyclic compounds with enhanced biological activity.

Recent studies have highlighted the importance of imidazole derivatives like 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine in addressing current challenges in precision medicine. The compound's ability to serve as a versatile pharmacophore has made it valuable in the design of molecules targeting specific enzyme inhibition pathways. This aligns with growing interest in personalized therapeutics and the development of next-generation small molecule drugs.

In synthetic chemistry, 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine serves as an important intermediate for constructing more complex nitrogen-containing heterocycles. Its synthesis typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. The compound's structure-activity relationship (SAR) has been a subject of investigation, particularly in optimizing its biological properties for potential therapeutic applications.

The pharmaceutical industry has shown increasing interest in pyrazole-imidazole hybrids like 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine due to their favorable drug-like properties. These include good metabolic stability, appropriate lipophilicity, and the ability to form important hydrogen bond interactions with biological targets. Such characteristics are crucial in modern drug design paradigms that emphasize molecular optimization for improved efficacy and safety profiles.

From a commercial perspective, 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine (CAS 2229243-41-6) is available from specialty chemical suppliers as a research-grade compound, typically with purity levels exceeding 95%. Its market demand has been steadily growing, reflecting the broader trend of increased investment in innovative drug discovery platforms. The compound's pricing and availability may vary depending on quantity, purity specifications, and supplier capabilities.

Quality control for 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine involves rigorous analytical techniques including HPLC analysis, mass spectrometry, and NMR spectroscopy. These methods ensure the compound meets the stringent requirements of pharmaceutical research applications. Proper storage conditions typically recommend protection from light and moisture at controlled temperatures to maintain stability.

Recent advancements in computational chemistry and molecular modeling have facilitated deeper understanding of 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine's potential interactions with biological targets. These in silico approaches have accelerated the identification of promising derivatives and reduced the need for extensive empirical screening, aligning with the pharmaceutical industry's push toward more efficient lead compound optimization strategies.

The safety profile of 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine requires careful handling according to standard laboratory protocols. While not classified as highly hazardous, appropriate personal protective equipment should be used when working with this compound. Material safety data sheets (MSDS) provide detailed handling instructions that researchers should review prior to use.

Looking forward, 5-(1-benzyl-1H-pyrazol-4-yl)-1H-imidazol-2-amine (CAS 2229243-41-6) continues to be an important building block in medicinal chemistry research. Its versatility and the growing understanding of its pharmacological potential suggest it will remain relevant in the development of novel therapeutic agents. As research progresses, we may see more applications emerge for this interesting heterocyclic compound in addressing unmet medical needs.

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